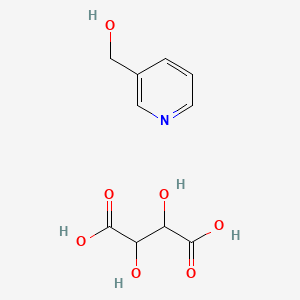

3-Pyridinemethanol

Overview

Description

Nicotinyl alcohol, also known as pyridylcarbinol, is a derivative of niacin. It is primarily used as a hypolipidemic agent and a vasodilator. This compound appears as a crystalline substance that dissolves easily in water and alcohol, and is also soluble in ether. It has a melting range of 147–148°C . Nicotinyl alcohol is known for causing flushing and may decrease blood pressure .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nicotinyl alcohol can be synthesized through various methods. One common approach involves the reduction of nicotinic acid or its derivatives. For instance, nicotinic acid can be reduced using lithium aluminum hydride (LiAlH4) to produce nicotinyl alcohol .

Industrial Production Methods: In industrial settings, nicotinyl alcohol is often produced through catalytic hydrogenation of nicotinic acid. This process involves the use of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions: Nicotinyl alcohol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Reduction: The compound can be reduced to form other derivatives, although specific conditions and reagents for these reactions are less commonly documented.

Substitution: Nicotinyl alcohol can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Major Products Formed:

Oxidation: The primary product of oxidation is nicotinic acid.

Reduction and Substitution: These reactions can yield various derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Photocatalytic Oxidation

One of the primary applications of 3-pyridinemethanol is in photocatalytic oxidation , a process that utilizes light to accelerate chemical reactions. Recent studies have demonstrated its effectiveness as a substrate in selective oxidation reactions, particularly when using titanium dioxide (TiO₂) as a photocatalyst.

Mechanism and Products

During photocatalytic oxidation, this compound can be converted into several products, including:

- 3-Pyridinemethanal : An aldehyde that serves as an important intermediate in organic synthesis.

- Vitamin B3 (Niacin) : A vital nutrient used to prevent diseases such as pellagra and to support metabolic processes .

The reaction conditions significantly influence the yield of these products. For example, under UVA irradiation, the selectivity towards 3-pyridinemethanal and vitamin B3 can reach up to 90% , making it a highly efficient process .

Experimental Conditions

Studies have shown that the optimal conditions for the oxidation of this compound include:

- pH Levels : The reaction tends to be more efficient at lower pH levels (pH 1-4) but can still yield products at higher pH levels .

- Catalyst Type : TiO₂ photocatalysts prepared under specific conditions (e.g., calcined at 250°C) have shown better performance compared to commercial catalysts .

Industrial Applications

The industrial relevance of this compound primarily lies in its conversion to vitamin B3 through oxidation processes. The traditional synthesis methods involve high temperatures and pressures with hazardous reagents, whereas photocatalytic methods present a more environmentally friendly alternative.

Vitamin B3 Production

The production of vitamin B3 from this compound is significant due to its widespread use in dietary supplements and pharmaceuticals. The conventional methods involve oxidizing picolinic acid derivatives using strong oxidizing agents like nitric acid or permanganate . In contrast, photocatalytic methods offer a milder reaction environment and potentially lower costs.

Research Insights and Case Studies

Recent research has focused on optimizing the photocatalytic oxidation of this compound, highlighting several key findings:

Mechanism of Action

Nicotinyl alcohol acts as a direct-acting peripheral vasodilator. It causes vasodilation by relaxing the smooth muscles in blood vessels, leading to increased blood flow and reduced blood pressure . The exact molecular targets and pathways involved in its vasodilatory effects are not fully understood, but it is known to cause flushing and may decrease blood pressure .

Comparison with Similar Compounds

Nicotinic Acid: Both nicotinyl alcohol and nicotinic acid are derivatives of niacin and have similar vasodilatory effects.

Pyridylcarbinol Derivatives: Other derivatives of pyridylcarbinol, such as eniclobrate and mepiroxol, share similar chemical structures and pharmacological properties.

Uniqueness: Nicotinyl alcohol is unique in its ability to act as a hypolipidemic agent and a vasodilator. Its specific chemical structure allows it to dissolve easily in water and alcohol, making it suitable for various applications in medicine and industry .

Biological Activity

3-Pyridinemethanol is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound (C6H7NO) is characterized as an aromatic primary alcohol with a pyridine ring. It has been identified as a vasodilator agent and an antilipemic drug , indicating its role in cardiovascular health and lipid metabolism .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. A study focusing on its derivatives highlighted their effectiveness against multi-drug resistant (MDR) bacterial strains. The compound was docked against the bacterial Penicillin-Binding Protein 1b (PBP 1b), revealing promising binding affinities ranging from -6.1 to -5.1 kcal/mol, suggesting its potential as an inhibitor of MDR gene activity .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various human tumor cell lines. The compound showed selective cytotoxicity, with some derivatives demonstrating significant tumor cell inhibition while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .

The mechanisms underlying the biological activities of this compound can be attributed to its ability to interact with specific cellular targets:

- Antibacterial Mechanism : The binding interactions with PBP 1b disrupt bacterial cell wall synthesis, leading to cell lysis and death.

- Cytotoxic Mechanism : The compound may induce apoptosis in tumor cells through various signaling pathways, although the exact mechanisms remain to be fully elucidated.

Case Studies

- Antimicrobial Efficacy : A comparative study involving this compound derivatives illustrated their efficacy against a panel of Gram-positive and Gram-negative bacteria. The introduction of functional groups significantly enhanced their antibacterial activity, demonstrating structure-activity relationships crucial for drug development .

- Cancer Research : In a study examining tumor-specific cytotoxicity, certain derivatives of this compound were found to selectively target cancer cells while exhibiting minimal effects on normal cells. This finding underscores the potential for developing anticancer agents based on this compound .

Data Summary

Q & A

Q. Basic: What are the primary synthetic routes for 3-Pyridinemethanol, and how do reaction conditions influence product purity?

This compound is typically synthesized via esterification of 5-methyl nicotinic acid with thionyl chloride, followed by reduction using sodium borohydride in organic solvents (e.g., THF or ethanol). Key factors include:

- Temperature control : Excess heat during esterification can lead to byproducts like 3-pyridinemethanal.

- Solvent selection : Polar aprotic solvents enhance reduction efficiency.

- Purification : Column chromatography or recrystallization is critical to isolate high-purity (>98%) product .

Q. Basic: How does this compound act as a ligand in coordination chemistry?

This compound coordinates with transition metals (e.g., Co²⁺, Zn²⁺) through its nitrogen (pyridine ring) and oxygen (hydroxyl group) atoms. This bifunctional binding enables diverse coordination modes:

- Mononuclear complexes : Forms octahedral geometries with Co²⁺, as seen in [CoCl₂(3PM)₄] (3PM = this compound).

- Bridging ligand : Connects metal centers in polymeric structures.

Methodological tip : Use X-ray crystallography (XRD) to resolve coordination geometry, and FT-IR to confirm ligand binding via shifts in ν(O–H) and ν(C–N) .

Q. Advanced: How can researchers resolve contradictions in crystallographic data when synthesizing cobalt complexes with this compound?

Unexpected polymorphs or dihydrates may arise due to solvent polarity or crystallization kinetics. For example, three concomitant crystal forms of CoCl₂·3PM were reported:

- Triclinic polymorph : Unit cell parameters differ by <1% but exhibit distinct packing.

- Dihydrate form : Stabilized by hydrogen bonding with water.

Resolution strategy : - Perform parallel crystallizations under varied conditions (e.g., solvent, temperature).

- Use single-crystal XRD and Hirshfeld surface analysis to compare hydrogen-bonding networks .

Q. Advanced: What experimental parameters optimize the photoelectrocatalytic (PEC) oxidation of this compound to nicotinic acid?

Key parameters for selective PEC oxidation in aqueous TiO₂ nanotube systems include:

Q. Advanced: How do computational methods elucidate this compound’s inhibitory mechanism against carbonic anhydrase IX (CA IX)?

Molecular docking and MD simulations reveal:

- Binding site : The hydroxyl group interacts with Zn²⁺ in CA IX’s active site, while the pyridine ring engages in π-stacking with Phe-131.

- Free energy calculations : ΔG binding ≈ −8.2 kcal/mol, indicating moderate affinity.

Protocol :

Prepare ligand (this compound) and receptor (CA IX PDB: 3IAI) structures.

Perform docking (e.g., AutoDock Vina) with flexible side chains.

Validate with MM-GBSA binding energy analysis .

Q. Basic: What analytical techniques are used to monitor this compound’s photocatalytic oxidation intermediates?

- HPLC-PDA : Quantifies 3-pyridinemethanal and nicotinic acid using C-18 columns (retention times: 4.2 min and 6.8 min, respectively).

- UV-Vis spectroscopy : Tracks λ_max shifts (e.g., 265 nm for this compound → 280 nm for nicotinic acid).

- GC-MS : Identifies volatile byproducts (e.g., CO₂) .

Q. Advanced: Why does this compound exhibit variable reactivity in esterification vs. oxidation reactions?

The hydroxyl group’s nucleophilicity and steric environment dictate reactivity:

- Esterification : Requires acid catalysts (e.g., H₂SO₄) and anhydrous conditions to form acetyl derivatives.

- Oxidation : Selective oxidation to nicotinic acid occurs under mild photocatalytic conditions, while harsher oxidants (e.g., KMnO₄) yield overoxidized products.

Mitigation : Use protecting groups (e.g., TMS) for hydroxyl during multi-step syntheses .

Q. Basic: How can researchers distinguish between polymorphs of this compound-containing coordination complexes?

- PXRD : Compare experimental patterns with simulated data from CCDC entries (e.g., CCDC 1020901–1020903).

- Thermogravimetry (TGA) : Dihydrates show weight loss at 100–120°C (water elimination).

- Solid-state NMR : ¹³C NMR distinguishes polymorphs via chemical shift differences in ligand environments .

Q. Advanced: What strategies prevent overoxidation in the photocatalytic synthesis of nicotinic acid from this compound?

- Reactor design : Use H-type divided cells to separate anodic oxidation (substrate → aldehyde) and cathodic reduction (prevents aldehyde degradation).

- Additives : Introduce radical scavengers (e.g., tert-butanol) to quench hydroxyl radicals.

- Kinetic control : Limit reaction time to ≤2 hours for 50% conversion, maximizing aldehyde yield .

Properties

IUPAC Name |

pyridin-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c8-5-6-2-1-3-7-4-6/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVQVNTPHUGQQHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023367 | |

| Record name | Nicotinyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Highly hygroscopic liquid; [Merck Index] Clear light yellow to yellow hygroscopic liquid; [Acros Organics MSDS] | |

| Record name | Nicotinyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19945 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.02 [mmHg] | |

| Record name | Nicotinyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19945 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

100-55-0 | |

| Record name | 3-Pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicotinyl alcohol [USAN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicotinyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04145 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-PYRIDINEMETHANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526046 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridinemethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nicotinyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-pyridylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.604 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICOTINYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TF312056Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.